2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C9H4ClF5O2 and its molecular weight is 274.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-2-(trifluoromethyl)phenylboronic acid are often used in suzuki-miyaura cross coupling reactions .
Mode of Action
Boronic acids, such as 4-chloro-2-(trifluoromethyl)phenylboronic acid, are known to participate in suzuki-miyaura cross coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross coupling reaction, in which similar compounds are involved, is a key process in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
The solubility of a related compound, 4-chloro-2-(trifluoromethyl)phenylboronic acid, in methanol is mentioned , which could potentially influence its bioavailability.
Result of Action
The ability of similar compounds to form carbon-carbon bonds in suzuki-miyaura cross coupling reactions suggests that they could potentially be used to synthesize a wide range of organic compounds .
Action Environment
The storage temperature for 4-chloro-2-(trifluoromethyl)phenylboronic acid is recommended to be at room temperature, in a cool and dark place , which may suggest that similar conditions could be optimal for 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid.
Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREIVRKDGUHYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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